3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a heterocyclic compound that contains both imidazole and thiazole rings
Mechanism of Action
Target of Action
Similar compounds have been shown to have potential anticancer properties , suggesting that they may target cancer cells or related pathways.
Mode of Action
It’s known that similar compounds react with n-alkylazomethine ylides by a [2+3] cycloaddition mechanism .
Biochemical Pathways
Similar compounds have been shown to have potential anticancer properties , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The compound’s molecular weight is 23470314 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been shown to have potential anticancer properties , suggesting that they may induce cell death or inhibit cell growth in cancer cells.
Action Environment
The compound’s melting point is between 210-212°c , which could potentially influence its stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ketone, followed by cyclization to form the thiazole ring. The imidazole ring is then formed through a subsequent cyclization step.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with only the imidazole ring.
Thiazole: Contains only the thiazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring system.
Thiazolidine: A reduced form of thiazole.
Uniqueness
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is unique due to its fused imidazole and thiazole rings, which confer distinct chemical and biological properties
Biological Activity
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems and mechanisms of action.
- Chemical Formula : C₇H₁₁N₃S
- Molecular Weight : 155.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
1. Anticonvulsant Activity
Research indicates that compounds with similar thiazole structures exhibit significant anticonvulsant properties. For instance, thiazole derivatives have been shown to reduce seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance efficacy against seizures .
2. Antitumor Effects
Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain derivatives can induce apoptosis in cancer cells, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity .
3. Vasorelaxant Activity
Some studies have reported vasorelaxant effects associated with thiazole derivatives. These compounds can induce relaxation of vascular smooth muscle, leading to potential applications in treating hypertension and other cardiovascular disorders .
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested as a pathway for its anticonvulsant and vasorelaxant effects.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Ion Channel Interaction : Some thiazole derivatives affect ion channels involved in neuronal excitability and vascular tone regulation.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
Properties
IUPAC Name |
3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQILRGACQTHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.